Melting Point vs. 2,3,3-Trimethyl-3H-indole
A key physical property differentiating 2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one is its melting point. The target compound exhibits a melting point range of 189.6–191.1 °C [1], classifying it as a high-melting solid. In contrast, a close structural analog, 2,3,3-Trimethyl-3H-indole (CAS 1640-39-7), is a liquid at room temperature, with a reported melting point range of 6–8 °C . This difference is attributed to the presence of the 4-oxo group and the tetrahydroindole ring system in the target compound, which enhances intermolecular interactions and crystal lattice stability.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 189.6–191.1 °C |
| Comparator Or Baseline | 2,3,3-Trimethyl-3H-indole: 6–8 °C |
| Quantified Difference | Approximately 183 °C higher melting point |
| Conditions | Ambient pressure; literature values from authoritative databases and vendor specifications |
Why This Matters
This solid-state property enables the use of 2,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one in applications requiring high-temperature stability, solid-phase synthesis, or crystalline formulations where liquid analogs are incompatible.
- [1] CAS Common Chemistry. 1,5,6,7-Tetrahydro-2,6,6-trimethyl-4H-indol-4-one (CAS RN: 69595-03-5). American Chemical Society. View Source
